REACTION_CXSMILES
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[CH3:1][CH:2]([OH:4])[CH3:3].N1C=CC=CC=1.[O:11]=[C:12]1[CH2:20][C:19]2[C:14](=[CH:15][CH:16]=[C:17]([S:21](Cl)(=[O:23])=[O:22])[CH:18]=2)[NH:13]1>>[CH:2]([O:4][S:21]([C:17]1[CH:18]=[C:19]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12](=[O:11])[CH2:20]2)(=[O:22])=[O:23])([CH3:3])[CH3:1]
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Name
|
|
Quantity
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1.8 mL
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Type
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reactant
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Smiles
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CC(C)O
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Name
|
|
Quantity
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7 mL
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Type
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reactant
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Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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O=C1NC2=CC=C(C=C2C1)S(=O)(=O)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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The resulting suspension was stirred at 0° C. for 45 mins
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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warmed RT for 1 h
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Duration
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1 h
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Type
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CUSTOM
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Details
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The reaction mixture was partitioned between DCM and 1M HCl
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Type
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WASH
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Details
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The organic layer was washed successively with 50 mL of 1M HCl, water, and brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layers were dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
to produce an orange solid
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Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)OS(=O)(=O)C=1C=C2CC(NC2=CC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |